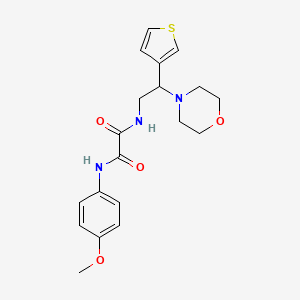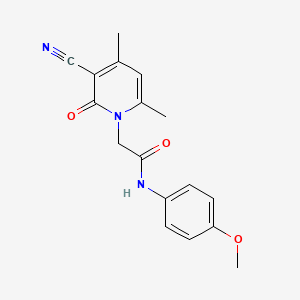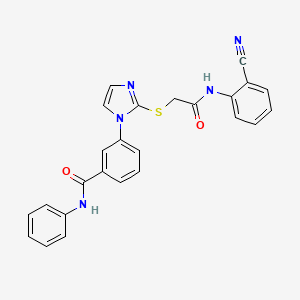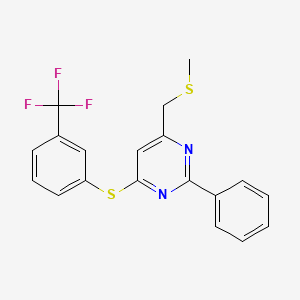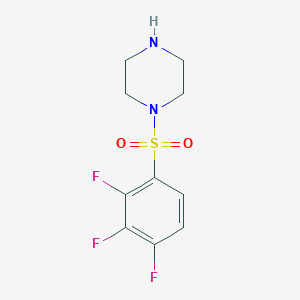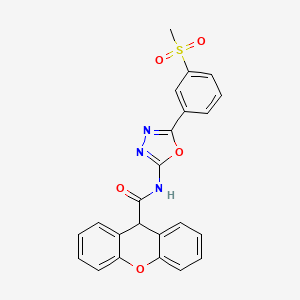
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide is a derivative of 1,3,4-oxadiazole, a heterocyclic compound known for its diverse biological activities. The presence of the methylsulfonyl group and the xanthene carboxamide moiety suggests potential for unique pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,3,4-oxadiazole derivatives has been extensively studied for their biological activities, including antimicrobial properties as indicated in the synthesis and biological activity of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves a series of steps starting from appropriate precursors. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involved the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by subsequent conversions to yield the target compounds . Although the exact synthesis route for the compound is not detailed in the provided papers, similar methodologies could be applied, adjusting the starting materials and reaction conditions to incorporate the specific methylsulfonylphenyl and xanthene carboxamide groups.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The structure of one such derivative was determined by single-crystal X-ray analysis, which provides detailed information about the arrangement of atoms within the molecule . This structural information is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives can be quite varied. For example, the pyrolysis of 2-(N-substituted carboxamidomethylthio) 5-phenyl-1,3,4-oxadiazole derivatives results in a complex mixture of products, suggesting a free radical mechanism . This indicates that the 1,3,4-oxadiazole ring can undergo significant rearrangement under certain conditions, leading to a variety of potential reaction pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, lipophilicity, and stability, are important for their biological activity and pharmacokinetics. The log P and log D values, which are measures of a compound's lipophilicity, were calculated for a series of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, providing insight into their potential behavior in biological systems . These properties are likely to be relevant for the compound as well, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Aplicaciones Científicas De Investigación
Pharmacological Potential in Serotonin Receptors
- A study focused on synthesizing and evaluating the pharmacological properties of new analogues similar in structure to N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide, demonstrating potent and selective 5-HT(1B/1D) antagonistic properties. These compounds were shown to enhance serotonin release in the rat brain, suggesting potential applications in modulating serotonin levels for therapeutic purposes (Liao et al., 2000).
Anticancer Activity
- Research on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against various cancer cell lines. This indicates the potential for the development of new anticancer agents leveraging the chemical structure of the compound (Ravinaik et al., 2021).
Antibacterial Studies
- The antibacterial activity of sulfone derivatives containing 1,3,4-oxadiazole moieties against rice bacterial leaf blight was investigated. Notably, certain derivatives demonstrated superior antibacterial activity compared to commercial agents, suggesting their potential use in agricultural applications to combat bacterial infections in crops (Shi et al., 2015).
Polymer Material Development
- Novel polyamides containing sulfone-ether linkages and xanthene cardo groups were synthesized to improve solubility, processability, and mechanical and thermal properties of polyamides. These materials exhibit potential for high-performance applications due to their enhanced characteristics (Sheng et al., 2010).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and properties of the compound.
Mode of Action
The interaction of the compound with its targets could involve various mechanisms, such as electrophilic substitution or free radical reactions . The exact mode of action would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
The compound could potentially affect various biochemical pathways. For instance, compounds with similar structures have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For instance, if the compound has anti-inflammatory activity, it might reduce the production of pro-inflammatory cytokines at the molecular level, leading to a decrease in inflammation at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For example, certain reactions may occur more readily at specific pH levels or temperatures .
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5S/c1-32(28,29)15-8-6-7-14(13-15)22-25-26-23(31-22)24-21(27)20-16-9-2-4-11-18(16)30-19-12-5-3-10-17(19)20/h2-13,20H,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKMFPDZJSEVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]pyridine-4-carboxamide](/img/structure/B2511155.png)
![5-Fluoro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2511156.png)

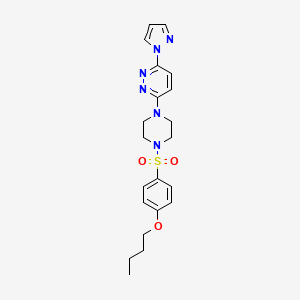
![N-[4-(acetylamino)phenyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2511161.png)
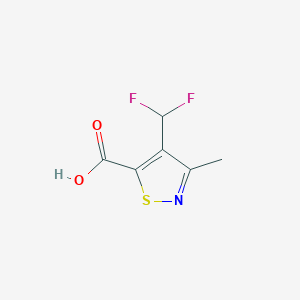
![2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2511163.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-methoxyethyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2511164.png)
